

Serum GGT Activity by GPNA Method: A Comparative Guide to Liver Function Tests

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Compound of Interest

Compound Name: *gamma-L-Glutamyl-p-nitroanilide*

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This guide provides an objective comparison of serum Gamma-Glutamyl Transferase (GGT) activity, as measured by the L-γ-glutamyl-p-nitroanilide (GPNA) method, with other standard liver function tests (LFTs). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the correlation and workflow.

Data Presentation: Correlation of GGT with Other Liver Function Tests

Serum GGT is a sensitive indicator of hepatobiliary disease.^[1] Its activity often correlates with other markers of liver function, although the strength of this correlation can vary depending on the underlying liver pathology. The following tables summarize quantitative data from studies investigating the correlation of serum GGT with Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Bilirubin in various liver diseases.

Table 1: Serum Levels of GGT and Other Liver Function Tests in Various Liver Diseases

Parameter	Control Group (Mean ± SD)	Viral Hepatitis (Mean ± SD)	Alcoholic Liver Disease (Mean ± SD)	Liver Cirrhosis (Mean ± SD)
GGT (IU/L)	26.73 ± 4.03	115.33 ± 28.31	181.33 ± 60.66	248.66 ± 43.52
ALT (IU/L)	21.40 ± 3.50	245.40 ± 51.52	90.00 ± 22.42	65.60 ± 14.48
AST (IU/L)	23.00 ± 4.20	160.00 ± 40.31	195.00 ± 45.49	81.40 ± 18.25
ALP (IU/L)	75.00 ± 15.50	180.00 ± 45.20	250.00 ± 60.50	210.00 ± 55.80

Data adapted from a comparative study on liver associated diseases.

Table 2: Correlation of Serum GGT with Other Liver Function Tests in Specific Liver Diseases

Liver Disease	GGT vs. ALT	GGT vs. AST	GGT vs. ALP	GGT vs. Bilirubin
Alcoholic Liver Disease (ALD)	Positive Correlation	Positive Correlation	Positive Correlation	Not specified
Non-Alcoholic Fatty Liver Disease (NAFLD)	Positive Correlation	Positive Correlation	Not specified	Not specified
Primary Biliary Cholangitis (PBC)	Not specified	Not specified	Positive Correlation	Not specified
Drug-Induced Liver Injury (DILI)	Not specified	Not specified	Positive Correlation	Not specified
Hepatitis C	No Correlation	No Correlation	Positive Correlation	No Correlation

This table summarizes findings on the correlation between GGT and other liver enzymes in different pathological conditions.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Detailed methodologies for the enzymatic assays of serum GGT and other standard liver function tests are provided below.

Gamma-Glutamyl Transferase (GGT) Activity Assay (GPNA Method)

This method is based on the Szasz procedure, which is a kinetic and colorimetric assay.

Principle: Gamma-glutamyl transferase catalyzes the transfer of the γ -glutamyl group from the substrate, L- γ -glutamyl-p-nitroanilide (GPNA), to an acceptor, glycylglycine. This reaction releases p-nitroaniline, a yellow-colored compound, which is measured spectrophotometrically at 405 nm. The rate of p-nitroaniline formation is directly proportional to the GGT activity in the sample.[3]

Reagents:

- R1 (Buffer): Tris buffer (100 mmol/L, pH 8.25) with glycylglycine (100 mmol/L).
- R2 (Substrate): L- γ -glutamyl-p-nitroanilide (GPNA) in a stabilizing solvent.
- Working Reagent: Prepared by mixing R1 and R2 according to the manufacturer's instructions.

Procedure:

- Sample: Use fresh, non-hemolyzed serum.
- Assay Mixture: Pipette 1.0 mL of the working reagent into a cuvette and pre-warm to 37°C.
- Initiation: Add 100 μ L of the serum sample to the cuvette and mix gently.
- Measurement: Immediately start recording the change in absorbance at 405 nm at 1-minute intervals for 3-5 minutes using a spectrophotometer thermostated at 37°C.
- Calculation: The GGT activity (in IU/L) is calculated using the following formula:

- $GGT \text{ (IU/L)} = (\Delta A/\text{min}) \times \text{Factor}$
- Where $\Delta A/\text{min}$ is the mean change in absorbance per minute and the Factor is derived from the molar extinction coefficient of p-nitroaniline and the sample/reagent volumes.

Alanine Aminotransferase (ALT) Activity Assay

This is a kinetic enzymatic assay.

Principle: ALT catalyzes the transfer of an amino group from L-alanine to α -ketoglutarate, forming pyruvate and L-glutamate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH) with the simultaneous oxidation of NADH to NAD⁺. The rate of decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the ALT activity.

Reagents:

- R1 (Buffer/Substrate): Tris buffer containing L-alanine and α -ketoglutarate.
- R2 (Enzyme/Coenzyme): Lactate dehydrogenase (LDH) and NADH.
- Working Reagent: Prepared by mixing R1 and R2.

Procedure:

- Sample: Serum.
- Assay Mixture: Pipette 1.0 mL of the working reagent into a cuvette and pre-warm to 37°C.
- Initiation: Add 100 μ L of the serum sample.
- Measurement: Monitor the decrease in absorbance at 340 nm for several minutes.
- Calculation: ALT activity is calculated from the rate of absorbance change.

Aspartate Aminotransferase (AST) Activity Assay

This is also a kinetic enzymatic assay.

Principle: AST catalyzes the transfer of an amino group from L-aspartate to α -ketoglutarate, producing oxaloacetate and L-glutamate. The oxaloacetate is then reduced to malate by malate dehydrogenase (MDH) with the simultaneous oxidation of NADH to NAD⁺. The rate of decrease in absorbance at 340 nm is proportional to the AST activity.

Reagents:

- R1 (Buffer/Substrate): Tris buffer containing L-aspartate and α -ketoglutarate.
- R2 (Enzyme/Coenzyme): Malate dehydrogenase (MDH) and NADH.
- Working Reagent: Prepared by mixing R1 and R2.

Procedure:

- Sample: Serum.
- Assay Mixture: Pipette 1.0 mL of the working reagent into a cuvette and pre-warm to 37°C.
- Initiation: Add 100 μ L of the serum sample.
- Measurement: Monitor the decrease in absorbance at 340 nm.
- Calculation: AST activity is calculated from the rate of absorbance change.

Alkaline Phosphatase (ALP) Activity Assay

This is a colorimetric kinetic assay.

Principle: ALP catalyzes the hydrolysis of p-nitrophenylphosphate (pNPP) at an alkaline pH, yielding p-nitrophenol and inorganic phosphate. The rate of formation of the yellow-colored p-nitrophenol is measured at 405 nm and is directly proportional to the ALP activity.

Reagents:

- Buffer/Substrate: A buffer such as diethanolamine or AMP (2-amino-2-methyl-1-propanol) containing p-nitrophenylphosphate and magnesium ions as an activator.

Procedure:

- Sample: Serum.
- Assay Mixture: Pipette 1.0 mL of the reagent into a cuvette and pre-warm to 37°C.
- Initiation: Add 20 µL of the serum sample.
- Measurement: Monitor the increase in absorbance at 405 nm.
- Calculation: ALP activity is calculated from the rate of absorbance change.

Bilirubin Concentration Assay

This is a colorimetric endpoint assay.

Principle: Bilirubin reacts with a diazo reagent (e.g., diazotized sulfanilic acid) to form a colored azobilirubin compound. The intensity of the color, measured spectrophotometrically, is proportional to the bilirubin concentration. Total bilirubin is measured in the presence of an accelerator (e.g., caffeine, methanol), while direct (conjugated) bilirubin is measured without an accelerator.

Reagents:

- Reagent 1: Sulfanilic acid in hydrochloric acid.
- Reagent 2: Sodium nitrite.
- Diazo Reagent: Freshly prepared mixture of Reagent 1 and Reagent 2.
- Accelerator (for total bilirubin): e.g., Caffeine-benzoate solution.

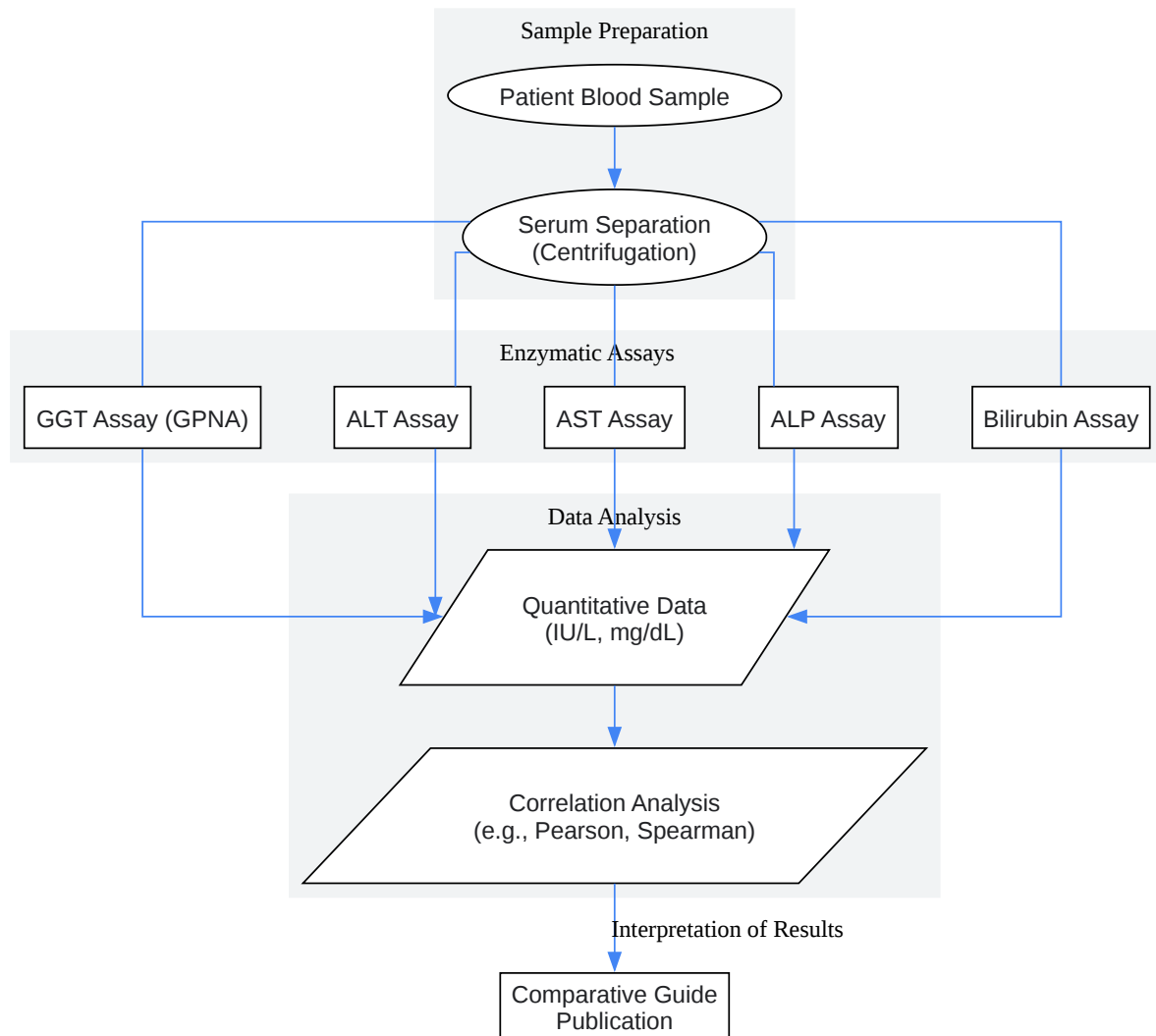
Procedure:

- Sample: Serum, protected from light.
- Assay:
 - Total Bilirubin: Mix sample with the accelerator and then add the diazo reagent.
 - Direct Bilirubin: Mix sample with saline and then add the diazo reagent.

- Incubation: Allow the color to develop for a specific time at a controlled temperature.
- Measurement: Read the absorbance at the appropriate wavelength (e.g., 546 nm).
- Calculation: Bilirubin concentration is determined by comparing the absorbance to that of a standard.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the comparative analysis of serum GGT activity with other liver function tests.



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Caption: Experimental workflow for comparing serum GGT with other LFTs.

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